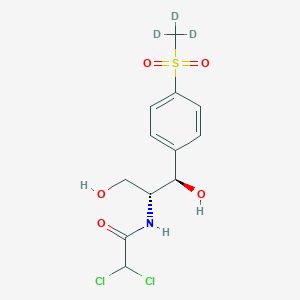

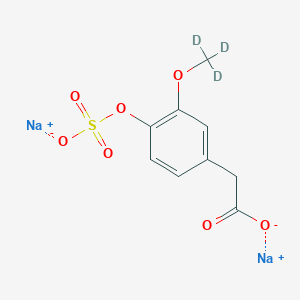

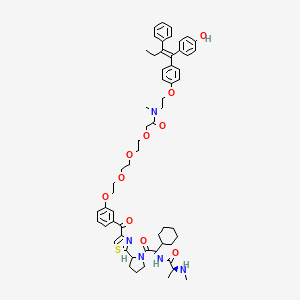

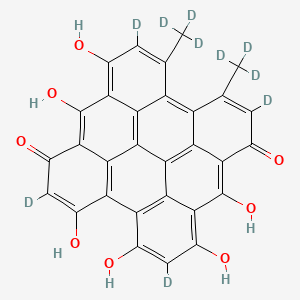

Hypericin-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hypericin can be synthesized through various methods. One efficient synthetic pathway involves using emodinanthrone as a starting material. Protohypericin, a key precursor, is synthesized in water with microwave assistance and then photocyclized to hypericin under visible light irradiation . This method yields hypericin with high efficiency and mild reaction conditions.

Industrial Production Methods

Industrial production of hypericin often involves biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production . These methods aim to meet the growing demand for hypericin by optimizing biosynthetic pathways and enhancing yields through genetic engineering and elicitation strategies .

Análisis De Reacciones Químicas

Types of Reactions

Hypericin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Hypericin can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride.

Substitution: Substitution reactions may use halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include protohypericin, pseudohypericin, and various halogenated derivatives .

Aplicaciones Científicas De Investigación

Hypericin-d10 has a wide range of scientific research applications:

Chemistry: Used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.

Biology: Studied for its antiviral and antibacterial properties.

Medicine: Investigated for its potential to treat depression and other neurological disorders.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mecanismo De Acción

Hypericin exerts its effects primarily through its photodynamic properties. Upon exposure to light, hypericin generates reactive oxygen species (ROS) such as singlet oxygen and superoxide anion radicals . These ROS induce apoptosis and necrosis in cancer cells, making hypericin an effective agent in photodynamic therapy . Additionally, hypericin inhibits viral replication by interfering with viral entry into host cells and blocking viral enzymes essential for replication .

Comparación Con Compuestos Similares

Hypericin is often compared with other naphthodianthrones and anthraquinones. Similar compounds include:

Pseudohypericin: Another naphthodianthrone found in Hypericum perforatum with similar photodynamic properties.

Emodin: An anthraquinone derivative with antiviral and anticancer activities.

Hyperforin: A phloroglucinol derivative from Hypericum perforatum known for its antidepressant effects.

Hypericin stands out due to its high efficiency as a photosensitizer and its broad spectrum of biological activities .

Propiedades

Fórmula molecular |

C30H16O8 |

|---|---|

Peso molecular |

514.5 g/mol |

Nombre IUPAC |

6,12,17,23-tetradeuterio-5,9,11,20,22,24-hexahydroxy-13,16-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,8,10,12,14,16,19,21,23,25-tridecaene-7,18-dione |

InChI |

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,31,33-34,36-38H,1-2H3/i1D3,2D3,3D,4D,5D,6D |

Clave InChI |

ZEUZBPIOENZXCZ-ZGYYUIRESA-N |

SMILES isomérico |

[2H]C1=C(C2=C3C4=C5C6=C2C(=C1O)C(=C7C6=C(C8=C5C(=C(C(=C8O)[2H])O)C(=C4C(=O)C(=C3C([2H])([2H])[2H])[2H])O)C(=C(C7=O)[2H])O)O)C([2H])([2H])[2H] |

SMILES canónico |

CC1=CC(=C2C3=C4C5=C(C(=CC(=O)C5=C2O)O)C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.